molecular formula C13H19N3O2 B7638250 4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one

4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one

Cat. No. B7638250
M. Wt: 249.31 g/mol
InChI Key: ZYGRYFHFNTWWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one, commonly referred to as TMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

TMP acts as a dopamine and serotonin receptor agonist, which means it activates these receptors and mimics the effects of these neurotransmitters. This mechanism of action has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia.
Biochemical and Physiological Effects:
TMP has been shown to have a range of biochemical and physiological effects, including increased dopamine and serotonin release, enhanced locomotor activity, and improved cognitive function. These effects have been observed in both in vitro and in vivo studies, highlighting the potential of TMP as a pharmacological tool.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMP in lab experiments is its high affinity for dopamine and serotonin receptors, which makes it a valuable tool for studying the mechanisms of action of these neurotransmitters. However, one of the limitations of using TMP is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on TMP, including its potential use as a therapeutic agent in the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanisms of action of TMP and its potential side effects, which will be important for the development of safe and effective pharmacological agents. Finally, the use of TMP in combination with other compounds may also be explored to enhance its therapeutic effects.

Synthesis Methods

TMP can be synthesized through a multi-step reaction process that involves the condensation of 1,2,5-trimethylpyrrole with ethyl oxalyl chloride, followed by treatment with piperazine. The final product is obtained through a purification process involving recrystallization from an appropriate solvent.

Scientific Research Applications

TMP has been extensively studied for its potential use as a pharmacological tool in the study of various biological processes. It has been shown to have a high affinity for dopamine and serotonin receptors, making it a valuable compound for studying the mechanisms of action of these neurotransmitters.

properties

IUPAC Name

4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-6-11(10(2)15(9)3)12(17)7-16-5-4-14-13(18)8-16/h6H,4-5,7-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRYFHFNTWWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)CN2CCNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperazin-2-one

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